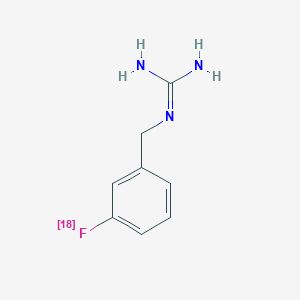

m-(18F)-Fluorobenzylguanidine

Description

Structure

3D Structure

Properties

CAS No. |

156021-12-4 |

|---|---|

Molecular Formula |

C8H10FN3 |

Molecular Weight |

166.19 g/mol |

IUPAC Name |

2-[(3-(18F)fluoranylphenyl)methyl]guanidine |

InChI |

InChI=1S/C8H10FN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-1 |

InChI Key |

HNPHEZIYSZIWHH-RVRFMXCPSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[18F])CN=C(N)N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=C(N)N |

Origin of Product |

United States |

Radiochemistry and Advanced Synthesis Methodologies of M 18f Fluorobenzylguanidine

Precursor Design and Development for Efficient Fluorination

The cornerstone of a successful radiosynthesis is the design of a suitable precursor molecule that can be efficiently labeled with fluorine-18 (B77423). For ¹⁸F-MFBG, research has focused on developing precursors that facilitate high-yield and regioselective fluorination under mild reaction conditions.

Diaryliodonium Salt Precursors and Derivatives

Diaryliodonium salts have emerged as highly effective precursors for the radiofluorination of electron-rich aromatic rings, a challenging feat in radiochemistry. researchgate.net These precursors offer a robust method for introducing ¹⁸F into complex molecules with high efficiency. For the synthesis of ¹⁸F-MFBG, a two-step automated method utilizing a diaryliodonium salt precursor has been developed, significantly improving upon previous approaches. nih.govresearchgate.netacs.org

This method involves the thermolysis of a diaryliodonium fluoride (B91410) followed by acid deprotection. nih.govresearchgate.netacs.org A key aspect of this strategy is the use of protecting groups for the guanidine (B92328) moiety to prevent interference with the nucleophilic fluorination process. researchgate.net The N,N′,N″,N‴-tetrakis-Boc protected precursor was an initial consideration, but a triazinanone protecting group strategy was also explored to facilitate the synthesis and ensure the stability of the final crystalline diaryliodonium salt product. nih.govresearchgate.net The choice of solvent is also critical, with a mixture of 10% acetonitrile (B52724) in toluene (B28343) being used to balance the solubility of the precursor and the reactivity of the fluoride. nih.gov

This diaryliodonium salt-based method has demonstrated a nearly three-fold higher radiochemical yield (31% corrected to end of bombardment) compared to earlier methods, with a synthesis time of just 56 minutes and a radiochemical purity exceeding 99.9%. nih.govresearchgate.netacs.org This efficient and automatable process allows for the production of multidose batches of clinical-grade ¹⁸F-MFBG. nih.govresearchgate.net

| Precursor Type | Protecting Group Strategy | Key Features | Radiochemical Yield (Corrected) | Synthesis Time |

| Diaryliodonium Salt | Triazone or Tetrakis-Boc | Enables efficient fluorination of electron-rich arenes; allows for automation. | 31% | 56 minutes |

Other Precursor Strategies (e.g., Cyano-N,N,N-trimethylbenzenaminium Triflate)

An alternative precursor strategy for the synthesis of ¹⁸F-MFBG involves the use of 3-cyano-N,N,N-trimethylbenzenaminium triflate. nih.gov This approach utilizes a multi-step manual synthesis. The process begins with the nucleophilic substitution of the trimethylammonium group with [¹⁸F]fluoride to produce 3-[¹⁸F]fluorobenzonitrile. nih.gov This intermediate is then reduced to 3-[¹⁸F]fluorobenzylamine, which is subsequently converted to ¹⁸F-MFBG. nih.gov

| Precursor | Intermediate(s) | Key Features | Overall Radiochemical Yield |

| 3-cyano-N,N,N-trimethylbenzenaminium triflate | 3-[¹⁸F]fluorobenzonitrile, 3-[¹⁸F]fluorobenzylamine | Multi-step manual synthesis. | 11±2% |

Radiolabeling Strategies

The incorporation of the positron-emitting fluorine-18 isotope into the MFBG molecule is the critical step in the radiosynthesis. Various strategies have been employed to achieve this, with a focus on maximizing radiochemical yield and purity.

Nucleophilic ¹⁸F-Fluorination Approaches

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules. This involves the reaction of a precursor containing a good leaving group with [¹⁸F]fluoride. In the context of ¹⁸F-MFBG synthesis, both aliphatic and aromatic nucleophilic substitutions have been utilized.

The synthesis using 3-cyano-N,N,N-trimethylbenzenaminium triflate is a prime example of nucleophilic aromatic substitution, where the trimethylammonium group acts as the leaving group. nih.gov Similarly, the diaryliodonium salt methodology relies on the nucleophilic attack of [¹⁸F]fluoride on the iodonium (B1229267) salt, leading to the formation of the desired fluoroarene. nih.govresearchgate.net

Multi-Step Radiosynthesis Pathways

The synthesis of ¹⁸F-MFBG often involves multi-step pathways that include the initial radiolabeling step followed by one or more chemical transformations to arrive at the final product.

A prominent example is the three-step synthesis starting from 3-cyano-N,N,N-trimethylbenzenaminium triflate. nih.gov This pathway can be summarized as follows:

¹⁸F-Fluorination: Nucleophilic substitution on the precursor to form 3-[¹⁸F]fluorobenzonitrile. nih.gov

Reduction: The nitrile group of 3-[¹⁸F]fluorobenzonitrile is reduced to an amine, yielding 3-[¹⁸F]fluorobenzylamine. nih.gov

Guanidinylation: The final step involves the conversion of the aminomethyl group to a guanidine moiety to produce ¹⁸F-MFBG. nih.gov

The two-step automated synthesis using a diaryliodonium salt precursor also represents a multi-step pathway, albeit a more streamlined one: nih.govresearchgate.net

¹⁸F-Fluorination: Thermolysis of the diaryliodonium fluoride to produce the protected ¹⁸F-labeled intermediate. nih.govresearchgate.net

Deprotection: Removal of the protecting groups from the guanidine moiety using acid hydrolysis to yield the final ¹⁸F-MFBG product. nih.govresearchgate.net

The development of these more efficient multi-step pathways, particularly those amenable to automation, has been crucial in advancing ¹⁸F-MFBG towards routine clinical use. nih.gov

Automated Radiosynthesis Systems

The transition from manual to automated synthesis has been a key development in the production of [18F]MFBG, enhancing reliability, increasing throughput, and making the radiotracer more suitable for routine clinical use. nih.gov Automation reduces operator radiation exposure and ensures reproducibility. mdpi.com

A practical, automated two-step method for producing [18F]MFBG has been successfully developed and implemented on a commercially available radiosynthesis platform, the IBA Synthera® module. nih.gov This method involves the thermolysis of a diaryliodonium fluoride precursor followed by acid deprotection. nih.govnih.gov The development focused on creating a reliable and efficient process that could be easily adopted by other facilities, as the methodology is suitable for rapid commercialization and can be adapted for use on most commercial automated radiosynthesis equipment. nih.govnih.gov This streamlined approach avoids the manual extractions and evaporations required by previous methods, which had been a significant barrier to automation. nih.gov

The implementation of automated systems has led to substantial improvements in both the yield and purity of [18F]MFBG. The automated method developed on the IBA Synthera® platform produces [18F]MFBG with a decay-corrected radiochemical yield of 31% (21.7 ± 3.52% at end of synthesis, n=9). nih.gov This is a significant increase compared to the 11 ± 2% yield reported for earlier, lengthy manual syntheses. nih.gov

The total synthesis time for the automated process is 56 ± 2 minutes, including purification. nih.gov Crucially, the radiochemical purity of the final product produced by this automated route is consistently greater than 99.9%. nih.govnih.govresearchgate.net This high level of purity demonstrates the robustness and reliability of the automated process for producing clinical-grade [18F]MFBG. nih.gov

Table 2: Comparison of Manual vs. Automated Synthesis of [18F]MFBG

| Synthesis Method | Total Time | Decay-Corrected RCY | Radiochemical Purity | Reference |

| Manual (3-step) | ~3 hours | 11 ± 2% | >98% (intermediate step) | nih.govnih.gov |

| Automated (2-step) | 56 ± 2 minutes | 31% | >99.9% | nih.govnih.gov |

Radiochemical Characterization

Following synthesis and purification, the final [18F]MFBG product undergoes rigorous quality control to ensure its identity, purity, and suitability for use. The primary method for determining radiochemical identity and purity is High-Performance Liquid Chromatography (HPLC). nih.gov Characterization is typically performed by co-injection of the final product with a non-radioactive m-Fluorobenzylguanidine standard on an analytical HPLC system to confirm that the radioactive peak co-elutes with the reference standard. scispace.comnih.gov

The radiochemical purity is quantified by integrating the peak areas in the radio-chromatogram, with automated synthesis methods consistently achieving >99.9% purity. nih.gov In addition to HPLC, Gas Chromatography (GC) analysis may be performed to quantify residual solvents, such as ethanol (B145695) and acetonitrile, in the final formulation to ensure they are below acceptable limits. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification of crude [¹⁸F]MFBG after synthesis and the subsequent analysis of its radiochemical purity. nih.govnih.gov Semi-preparative, reversed-phase HPLC is the standard method for isolating the final product from reaction byproducts and unreacted precursors. nih.govresearchgate.net

The specific HPLC conditions can vary between different synthesis methodologies. For instance, some purification protocols have employed mobile phases containing solvents like acetonitrile or tetrahydrofuran. nih.govnih.gov A notable drawback of these solvent systems is that they necessitate a reformulation step, involving solvent evaporation and redissolving the product in a saline solution, before the tracer can be used. nih.govnih.gov

For quality control, analytical HPLC is used to determine the radiochemical purity of the final [¹⁸F]MFBG batch. nih.gov This analysis confirms the identity of the product by comparing its retention time to that of a non-radioactive m-Fluorobenzylguanidine ([¹⁹F]MFBG) standard. nih.gov The system typically uses two detectors connected in series: a UV detector to identify the chemical compounds and a radioisotope detector to measure radioactivity. nih.gov Using these analytical methods, radiochemical purities of greater than 99.9% have been consistently achieved for [¹⁸F]MFBG produced via modern automated synthesis. nih.govnih.govacs.orgresearchgate.net

| HPLC Application | Column Type | Mobile Phase Example | Key Feature |

| Purification | Semi-preparative C18 | Acetonitrile / 0.1% TFA (gradient) | Requires post-purification reformulation. nih.govnih.gov |

| Purification | Semi-preparative | 10% Ethanol / 28mM HCl / 20mM Ammonium Acetate (isocratic) | No reformulation needed, only pH adjustment. nih.govacs.org |

| Analysis | Analytical C18 | Acetonitrile / 0.1% TFA (gradient) | Determines radiochemical purity (>99.9%). nih.govnih.gov |

Specific Activity Determination in Preclinical Batches

Specific activity is a critical quality parameter for radiopharmaceuticals, representing the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is desirable to minimize potential pharmacological effects from the administration of the non-radioactive form of the drug.

For [¹⁸F]MFBG, different synthesis methods have yielded products with varying specific activities. A three-step manual synthesis method reported a specific activity of 18.7 ± 1.1 GBq/µmol. nih.gov An automated two-step synthesis utilizing a diaryliodonium salt precursor has been reported to produce [¹⁸F]MFBG with a molar activity of 24 GBq/µmol. researchgate.net

The determination of specific activity is typically performed after the decay of radioactivity, using techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). nih.govresearchgate.net Alternatively, it can be assessed using analytical HPLC with a UV detector. nih.gov In this method, a calibration curve is generated using known concentrations of the non-radioactive [¹⁹F]MFBG standard. The mass of any non-radioactive MFBG in the final product can then be quantified by measuring the area of the corresponding UV peak. nih.gov The total radioactivity of the batch, measured in a dose calibrator, is then divided by the total molar amount of the compound (radioactive and non-radioactive) to calculate the specific activity. In at least one study of an automated synthesis, the UV peak corresponding to the [¹⁹F]MFBG standard was not observed in the final formulated product, indicating a very high specific activity. nih.gov

| Synthesis Method | Reported Specific Activity | Method of Determination |

| Three-Step Manual Synthesis | 18.7 ± 1.1 GBq/µmol | UPLC-MS nih.govresearchgate.net |

| Two-Step Automated Synthesis | 24 GBq/µmol | Not Specified researchgate.net |

Preclinical Evaluation of M 18f Fluorobenzylguanidine: in Vitro Characterization

Cellular Uptake Studies in NET-Expressing Cell Lines

Quantification of Radiotracer Accumulation in Specific Cell Models (e.g., C6-hNET, SK-N-SH Neuroblastoma Cells)

The capacity of m-(18F)-FBG to accumulate in cells expressing the norepinephrine (B1679862) transporter has been evaluated in various in vitro models. Studies using C6 rat glioma cells stably transduced to express the human NET (C6-hNET) demonstrated specific uptake of the radiotracer. However, the accumulation of m-(18F)-FBG was found to be approximately four times lower than that of [¹²³I]-MIBG in these cells. nih.govresearchgate.net Specifically, after a two-hour incubation period, the uptake of m-(18F)-FBG in C6-hNET cells was 6.1 ± 0.3% of the added radioactivity per 10⁶ cells, compared to 22.2 ± 3.6% for [¹²³I]-MIBG. nih.gov

Similar findings have been reported in human neuroblastoma cell lines, which endogenously express NET. In SK-N-SH neuroblastoma cells, the uptake of m-(18F)-FBG was observed to be lower than that of radioiodinated MIBG. snmjournals.org A comparative study across several neuroblastoma cell lines, including SK-N-BE(2)C, SK-N-BE(2)N, SK-N-BE(1)N, and LAN1, showed that m-(18F)-FBG uptake was proportional to the level of NET protein expression. nih.govnih.gov Despite this correlation, the uptake of [¹²³I]-MIBG was consistently higher across all tested neuroblastoma cell lines. nih.gov In SK-N-BE(2)C cells, which have high NET expression, the uptake of m-(18F)-FBG was approximately two-fold lower than that of [¹²³I]-MIBG. nih.gov Another study reported a concentration-dependent increase in m-(18F)-FBG uptake in Kelly and SK-N-BE(2)C neuroblastoma cells. researchgate.net

| Cell Line | Radiotracer | Uptake (% added radioactivity / 10⁶ cells) | Reference |

|---|---|---|---|

| C6-hNET | m-(18F)-FBG | 6.1 ± 0.3 | nih.gov |

| C6-hNET | [¹²³I]-MIBG | 22.2 ± 3.6 | nih.gov |

| SK-N-SH | m-(18F)-FBG | Reported as lower than [¹³¹I]-MIBG | snmjournals.org |

Specificity of Uptake: Competitive Blocking Assays with Known NET Inhibitors (e.g., MIBG, Desipramine)

To confirm that the cellular accumulation of m-(18F)-FBG is specifically mediated by the norepinephrine transporter, competitive blocking assays were performed. In these experiments, NET-expressing cells were incubated with the radiotracer in the presence of known NET inhibitors. The uptake of m-(18F)-FBG in C6-hNET cells was effectively blocked by the addition of a high concentration (200 µM) of unlabeled MIBG. nih.govresearchgate.net

Similarly, studies in neuroblastoma cell lines demonstrated the specificity of m-(18F)-FBG uptake. The accumulation of the radiotracer was significantly inhibited in the presence of the specific NET inhibitor desipramine (B1205290) (50 µM). researchgate.net This inhibition of uptake by known substrates and inhibitors of the norepinephrine transporter confirms that m-(18F)-FBG accumulation in these cell lines is a NET-mediated process. nih.govresearchgate.net

Target Interaction and Binding Affinity

In Vitro Binding Assays to Norepinephrine Transporter (NET)

The binding affinity of m-(18F)-FBG for the human norepinephrine transporter has been assessed through competitive binding assays. These studies indicate that m-(18F)-FBG has a lower affinity for hNET compared to MIBG. nih.govresearchgate.netnih.gov Specifically, the affinity of m-(18F)-FBG was found to be 2.8- to 3-fold lower than that of [¹²³I]/[¹²⁴I]-MIBG. nih.govresearchgate.netnih.gov

Quantitative measurements of binding affinity, expressed as the half-maximal inhibitory concentration (IC50), were determined in C6-hNET cells using [¹²³I]-MIBG as the competing radioligand. The IC50 value for m-Fluorobenzylguanidine (MFBG) was 4.86 ± 0.59 µM. snmjournals.org This was higher than the IC50 for unlabeled MIBG, further confirming its comparatively lower binding affinity for the norepinephrine transporter. snmjournals.org

| Compound | IC50 (µM) | Reference |

|---|---|---|

| m-Fluorobenzylguanidine (MFBG) | 4.86 ± 0.59 | snmjournals.org |

| meta-Iodobenzylguanidine (MIBG) | 1.72 ± 0.58 | snmjournals.org |

| para-Fluorobenzylguanidine (PFBG) | 9.8 ± 2.5 | snmjournals.org |

| para-Iodobenzylguanidine (PIBG) | 7.2 ± 0.5 | snmjournals.org |

Kinetic Parameters of NET-Mediated Uptake (e.g., Km, Vmax)

The influx rate constant (k1), which represents the rate of tracer transport from the medium into the cells, was determined for both radiotracers. The results showed a significantly more rapid influx for [¹²³I]-MIBG. nih.gov While specific Michaelis-Menten constants (Km and Vmax) were not reported in these studies, the kinetic analysis provides valuable insight into the transport efficiency of m-(18F)-FBG.

| Parameter | m-(18F)-FBG | [¹²³I]-MIBG | Reference |

|---|---|---|---|

| Influx Rate Constant (k1) | Slower | More Rapid | nih.gov |

| Volume of Distribution (Vd) | Lower | 3-fold Higher | nih.gov |

Influence of Radiochemical Purity and Specific Activity on In Vitro Performance

The in vitro performance of a radiotracer can be significantly affected by its radiochemical purity and specific activity. Research has indicated that impurities present in the preparation of fluorobenzylguanidine analogues can interfere with the binding of the product to target cells. researchgate.net The use of an improved synthesis precursor for a related compound, [18F]PFBG, eliminated issues with starting material impurities and resulted in a notable increase in in vitro binding to SK-N-SH cells from 16.9 ± 1.6% to 26.5 ± 1.1%. researchgate.net

The specific activity of the radiotracer, which is the amount of radioactivity per unit mass of the compound, may also play a crucial role. In vitro competitive uptake studies have suggested that specific activity can significantly affect the hNET-mediated accumulation of MIBG analogues in cells, particularly when the specific activity is low (less than 3.7 MBq/µmol). researchgate.net Automated synthesis methods have been developed to produce m-(18F)-FBG with high specific activity, reported to be greater than 657 mCi/μmole (>24.3 GBq/μmol), which is crucial for minimizing potential saturation of the NET transporters and ensuring accurate quantification of their expression. nih.gov

Preclinical Evaluation of M 18f Fluorobenzylguanidine: in Vivo Studies in Animal Models

Pharmacokinetics in Preclinical Species (e.g., Rodents, Non-Human Primates)

Pharmacokinetic studies in preclinical species are crucial for determining the absorption, distribution, metabolism, and excretion of a radiotracer. For m-(18F)-FBG, these studies have primarily been conducted in rodents, providing valuable insights into its in vivo behavior.

Preclinical studies have demonstrated that m-(18F)-FBG exhibits a significantly more rapid whole-body clearance compared to its para-isomer, p-(18F)-Fluorobenzylguanidine ([18F]PFBG), and the commonly used SPECT agent, meta-iodobenzylguanidine ([124I]MIBG). nih.gov This rapid clearance is a favorable characteristic for a PET imaging agent as it leads to lower background radioactivity and improved image contrast. The primary route of excretion for m-(18F)-FBG is through the urinary system. nih.gov The faster clearance of radioactivity from the body contributes to a better tumor-to-background contrast in imaging studies. nih.gov

Consistent with its rapid whole-body clearance, m-(18F)-FBG is also cleared quickly from the blood pool. researchgate.net This rapid blood clearance is advantageous for PET imaging as it reduces the background signal from the vasculature, allowing for earlier and clearer visualization of target tissues. In comparison, [123I]MIBG exhibits slower blood clearance. researchgate.net While specific half-life data for m-(18F)-FBG in rodent blood is not extensively detailed in the reviewed literature, the qualitative descriptions consistently point to a rapid clearance profile. For the para-isomer, [18F]PFBG, a study in isolated rat hearts showed biphasic clearance with a rapid half-life of 5.32 ± 1.1 minutes and a slow half-life of 35.2 ± 9.6 minutes. nih.gov

Table 1: Comparative Clearance Characteristics of Benzylguanidine Analogs in Preclinical Models

| Radiotracer | Clearance Profile | Primary Route of Excretion | Reference |

|---|---|---|---|

| m-(18F)-FBG | Rapid whole-body and blood clearance. | Urinary | nih.govresearchgate.net |

| p-(18F)-FBG | Slower clearance than m-(18F)-FBG. | Not specified | nih.gov |

| [124I]MIBG | Slower clearance than m-(18F)-FBG. | Not specified | nih.gov |

Biodistribution Studies in Preclinical Models

Biodistribution studies are essential to determine the uptake and retention of a radiotracer in various organs and tissues. These studies for m-(18F)-FBG have been conducted in mouse models, often bearing neuroendocrine tumor xenografts.

As an analog of norepinephrine (B1679862), m-(18F)-FBG is expected to accumulate in tissues with rich sympathetic innervation, such as the heart and adrenal glands. Preclinical biodistribution studies in mice confirm this selective uptake. At 4 hours post-injection, significant uptake in the adrenal glands and heart has been reported. nih.gov This uptake is indicative of the tracer's interaction with the norepinephrine transporter.

An ideal radiotracer should have low uptake in non-target organs to minimize background signal and improve image quality. m-(18F)-FBG generally shows lower uptake in most non-target organs compared to [124I]MIBG. researchgate.net However, some physiological uptake is observed in organs such as the liver, salivary glands, and intestines. nih.gov Notably, the uptake of m-(18F)-FBG in the liver is considerably lower than that of its para-isomer, [18F]PFBG, at 1 hour post-injection. nih.gov The primary route of excretion via the urinary system leads to high radioactivity in the bladder. nih.gov

Table 2: Biodistribution of m-(18F)-FBG in Mice with SK-N-BE(2)C Xenografts (%ID/g)

| Organ | 1 hour post-injection (Mean ± SD) | 4 hours post-injection (Mean ± SD) |

|---|---|---|

| Blood | 0.45 ± 0.08 | 0.23 ± 0.04 |

| Heart | 3.65 ± 0.45 | 2.54 ± 0.33 |

| Lungs | 1.05 ± 0.15 | 0.58 ± 0.09 |

| Liver | 1.89 ± 0.28 | 1.11 ± 0.17 |

| Spleen | 0.49 ± 0.07 | 0.29 ± 0.05 |

| Adrenals | 10.12 ± 1.52 | 8.97 ± 1.35 |

| Kidneys | 2.58 ± 0.39 | 1.45 ± 0.22 |

| Muscle | 0.31 ± 0.05 | 0.18 ± 0.03 |

| Tumor | 2.17 ± 1.01 | 2.61 ± 1.19 |

Data derived from studies in mice bearing SK-N-BE(2)C xenografts. nih.gov

A study in non-human primates (cynomolgus monkeys) on the para-isomer, [18F]PFBG, showed rapid uptake in the heart, liver, kidneys, spleen, and adrenal glands. snmjournals.org While not directly data for m-(18F)-FBG, it provides some insight into the general biodistribution of fluorobenzylguanidines in primates.

Preclinical Molecular Imaging with PET

Preclinical PET imaging studies are performed to visually confirm the findings from biodistribution studies and to assess the imaging characteristics of the radiotracer. In vivo PET imaging with m-(18F)-FBG in animal models, particularly those with human norepinephrine transporter (hNET) expressing tumors, has demonstrated its potential as a diagnostic imaging agent.

PET images acquired with m-(18F)-FBG clearly delineate hNET-transduced xenografts from surrounding background radioactivity as early as 1 and 4 hours post-injection. nih.gov The quality of images obtained with m-(18F)-FBG at 4 hours has been reported to be superior to those obtained with [123I]/[124I]MIBG even at 24 hours post-injection. nih.gov This is largely attributed to the more rapid whole-body clearance of m-(18F)-FBG, which results in higher tumor-to-background ratios. nih.gov The uptake in tumors tends to plateau after 1 hour, and the subsequent improvement in image quality is driven by the decreasing background signal. nih.gov These preclinical imaging findings underscore the potential of m-(18F)-FBG for providing high-contrast images of NET-expressing tissues in a shorter timeframe compared to existing agents.

Visualization of NET-Expressing Tissues in Animal Xenograft Models (e.g., Neuroblastoma Xenografts, Pheochromocytoma Models)

The in vivo efficacy of m-(18F)-Fluorobenzylguanidine, hereafter referred to as [18F]MFBG, has been demonstrated in various animal xenograft models expressing the human norepinephrine transporter (hNET). Studies have utilized models such as C6 rat glioma cells engineered to express hNET (C6-hNET) and human neuroblastoma cell lines like Kelly and SK-N-BE(2)C to create tumors in mice. nih.govnih.gov

In these models, positron emission tomography (PET) imaging with [18F]MFBG successfully and clearly delineated hNET-expressing tumors from non-expressing tumors and surrounding tissues. nih.gov Despite having a lower affinity for hNET in vitro compared to the established imaging agent meta-iodobenzylguanidine ([123I]MIBG or [124I]MIBG), [18F]MFBG demonstrated superior visualization of C6-hNET xenografts in PET imaging studies. nih.govresearchgate.net Biodistribution analysis revealed that while tumor accumulation of [18F]MFBG was comparable to that of [123I]MIBG, the fluorine-18 (B77423) labeled tracer exhibited significantly faster clearance from the body and lower accumulation in most non-target organs. nih.govresearchgate.net This rapid clearance is a key factor contributing to its high-quality imaging capabilities.

Image Quality and Contrast Enhancement Over Time

A significant advantage of [18F]MFBG in preclinical models is the rapid improvement in image quality and contrast over a short period. High-contrast images of NET-expressing xenografts were achievable as early as one hour post-injection. nih.gov The image quality, defined by the tumor-to-background contrast, was observed to further improve at four hours post-injection. nih.govscispace.com

This enhancement is primarily due to the favorable pharmacokinetic profile of [18F]MFBG, which is characterized by swift whole-body clearance of background radioactivity. nih.govscispace.com In contrast, iodine-labeled MIBG requires a much longer waiting period, often 24 hours or more, to achieve optimal image contrast due to its slower washout from the body. nih.govscispace.com The higher C6-hNET-to-body organ radioactivity ratios achieved with [18F]MFBG at earlier time points underscore its potential for producing higher quality and more accurate diagnostic images. scispace.com

| Characteristic | This compound ([18F]MFBG) | meta-Iodobenzylguanidine ([124I]MIBG) | Reference |

|---|---|---|---|

| Optimal Imaging Time | 1 to 4 hours post-injection | 24 hours or later post-injection | nih.gov |

| Body Clearance | Significantly more rapid | Slow | nih.gov |

| Image Contrast (Early) | High contrast at 1-4 hours | Low contrast at 1-4 hours | nih.govnih.gov |

| Non-Target Organ Uptake | Lower | Higher with slow washout | nih.gov |

Temporal Resolution Capabilities

The preclinical data strongly support the superior temporal resolution of [18F]MFBG for imaging NET-expressing tumors. The ability to acquire high-quality PET images within hours of tracer administration is a distinct advantage. scispace.com Studies have consistently shown that [18F]MFBG is a better PET ligand for in vivo imaging of hNET expression at 1 to 4 hours post-injection compared to both its para-isomer ([18F]PFBG) and iodine-labeled MIBG. nih.govresearchgate.net

This capacity for rapid, same-day imaging is facilitated by the rapid clearance kinetics of the tracer and the short physical half-life of the fluorine-18 isotope (approximately 110 minutes). nih.govnih.gov The short half-life also presents the potential for conducting repeated imaging studies within a short timeframe to monitor therapeutic responses in neuroendocrine tumors. nih.gov

Metabolic Stability and Metabolite Profiling in Preclinical Circulation

Preclinical evaluations that formed the basis for human trials indicated that [18F]MFBG possesses favorable in vivo stability. researchgate.net This stability is a crucial characteristic for an effective imaging agent, ensuring that the detected signal originates from the intact parent compound localizing at the target site, rather than from its metabolites.

Polarity Changes of Metabolites

Information regarding the polarity changes of potential metabolites of [18F]MFBG in preclinical animal circulation is not detailed in the reviewed scientific literature.

Mechanism of Action and Target Specificity in Preclinical Systems

Interaction with the Norepinephrine (B1679862) Transporter (NET)

The primary mechanism for ¹⁸F-mFBG accumulation in target tissues is its recognition and transport by the norepinephrine transporter. nih.gov NET is a sodium- and chloride-dependent transporter protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. nih.gov As a structural analog of norepinephrine, ¹⁸F-mFBG serves as a substrate for this transporter. ijrmnm.comresearchgate.net

Preclinical studies have consistently demonstrated that the uptake of ¹⁸F-mFBG is highly specific to cells expressing the norepinephrine transporter. In vitro experiments using neuroblastoma cell lines with varying levels of NET expression have shown a direct correlation between the amount of NET protein and the accumulation of ¹⁸F-mFBG. nih.gov

Crucially, the specificity of this transport mechanism has been confirmed through inhibition studies. The presence of desipramine (B1205290), a potent and specific inhibitor of NET, significantly reduces the cellular uptake of ¹⁸F-mFBG. nih.gov This competitive blockade confirms that ¹⁸F-mFBG utilizes the same transport pathway as norepinephrine and other established NET substrates. nih.gov Comparative studies have shown that while ¹⁸F-mFBG has a slightly lower binding affinity for NET compared to ¹²³I-MIBG, its uptake is definitively NET-dependent. researchgate.netresearchgate.net

| Cell Line | Condition | Radiotracer | Relative Uptake (% of Control) | Reference |

|---|---|---|---|---|

| SK-N-BE(2)C (NET-High) | Control | ¹⁸F-mFBG | 100% | nih.gov |

| SK-N-BE(2)C (NET-High) | + Desipramine (NET Inhibitor) | ¹⁸F-mFBG | ~10% | nih.gov |

| C6-hNET (NET-Transduced) | Control | ¹⁸F-mFBG | 100% | researchgate.net |

| C6-WT (Wild-Type, NET-Low) | Control | ¹⁸F-mFBG | <5% | researchgate.net |

The function of the norepinephrine transporter is sensitive to various physiological parameters, which in turn influence the accumulation of its substrates, including ¹⁸F-mFBG. As a member of the solute carrier 6 (SLC6) family, NET function is critically dependent on extracellular sodium (Na⁺) and chloride (Cl⁻) ion concentrations. nih.gov The electrochemical gradients of these ions provide the driving force for the transport of norepinephrine and its analogs into the cell. Consequently, preclinical models have shown that conditions that disrupt these ion gradients can significantly impair ¹⁸F-mFBG uptake. Furthermore, transport is a temperature-dependent process, with optimal function occurring at physiological temperatures (37°C). nih.gov

Molecular Basis of Radiotracer Retention in Target Tissues

Following transport into the cell via NET, the sustained retention of ¹⁸F-mFBG within target tissues is essential for effective imaging. The mechanism of retention is understood to be a two-step process, analogous to that of norepinephrine itself.

Initial Uptake: ¹⁸F-mFBG is first transported across the cell membrane by NET.

Vesicular Sequestration: Once inside the cytoplasm, the radiotracer is recognized and actively transported into neurosecretory storage vesicles by the vesicular monoamine transporters (VMATs).

This sequestration within vesicles is the key to long-term retention. It effectively traps the radiotracer inside the cell, preventing its efflux back into the extracellular space via reverse transport through NET. nih.gov Studies on the related tracer para-[¹⁸F]fluorobenzylguanidine ([¹⁸F]PFBG) in isolated heart models demonstrated that inhibition of vesicular transport leads to accelerated clearance of the radiotracer from the tissue. nih.gov This finding underscores the critical role of vesicular sequestration in the retention of fluorobenzylguanidine analogs. The clearance kinetics from tissue are often biphasic, with a rapid initial phase representing washout from the cytoplasm and a much slower second phase reflecting the gradual release from vesicular stores. nih.gov

Computational Modeling of Radiotracer-NET Interactions

Due to the lack of an X-ray crystal structure for the human norepinephrine transporter, computational homology modeling has become an invaluable tool for understanding its interactions with substrates and inhibitors. mdpi.comresearchgate.net These models, typically based on the crystal structure of the closely related Drosophila dopamine (B1211576) transporter, provide a structural framework for rationalizing the binding of ligands like ¹⁸F-mFBG. mdpi.com

Molecular docking simulations using homology models of hNET have identified a primary binding pocket (S1) located approximately midway through the membrane. mdpi.com These models predict that the benzylguanidine moiety of ¹⁸F-mFBG orients within this pocket, stabilized by interactions with key amino acid residues.

Several residues have been identified as critical for ligand binding:

Aspartic Acid 75 (D75): Located on transmembrane domain 1 (TM1), this residue is believed to form a crucial salt bridge or strong hydrogen bond with the positively charged guanidinium (B1211019) group of ¹⁸F-mFBG. This interaction is considered a primary anchor for most NET substrates and inhibitors. mdpi.comresearchgate.net

Phenylalanine 72 (F72) and Phenylalanine 317 (F317): These aromatic residues contribute to the hydrophobic character of the binding pocket and are positioned to interact with the fluorobenzyl ring of the radiotracer. mdpi.com

Tyrosine 152 (Y152): Situated on TM3, this residue can also form interactions with the ligand, contributing to binding affinity and specificity. mdpi.com

| Residue | Location | Predicted Interaction with ¹⁸F-mFBG | Reference |

|---|---|---|---|

| Aspartic Acid (D75) | Transmembrane Domain 1 | Ionic Interaction | mdpi.comresearchgate.net |

| Phenylalanine (F72) | Transmembrane Domain 1 | π-π Stacking | mdpi.com |

| Tyrosine (Y152) | Transmembrane Domain 3 | Hydrophobic/H-Bonding | mdpi.com |

| Phenylalanine (F317) | Transmembrane Domain 6 | π-π Stacking | mdpi.com |

The stability of the ¹⁸F-mFBG-NET complex is governed by a combination of intermolecular forces. libretexts.orgwikipedia.org Computational models help to dissect these contributions:

Electrostatic and Hydrogen Bonding: As noted, the most significant interaction is the electrostatic attraction between the negatively charged carboxylate of Aspartic Acid 75 and the positively charged guanidinium group of ¹⁸F-mFBG. mdpi.comresearchgate.net This is a powerful, long-range force that guides the ligand into the binding site.

π–π Stacking: The aromatic rings of Phenylalanine (F72, F317) and Tyrosine (Y152) residues in the binding pocket can interact with the fluorobenzyl ring of ¹⁸F-mFBG through π–π stacking. mdpi.com This involves attractive, noncovalent interactions between the electron clouds of the aromatic systems, contributing significantly to the binding affinity.

Halogen Interactions: The fluorine atom on the benzyl (B1604629) ring can potentially participate in halogen bonding. This is a noncovalent interaction where the electropositive region on the outer side of the halogen atom is attracted to a Lewis base, such as a lone pair of electrons on a backbone carbonyl oxygen, further stabilizing the ligand's position.

Together, these forces create a specific and high-affinity binding event that precedes the conformational changes in the NET protein required for the translocation of ¹⁸F-mFBG across the cell membrane.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Substituents on Benzylguanidine Core Structure

The benzylguanidine scaffold serves as a foundational structure for many NET-targeting radiotracers. The nature and position of substituents on the aromatic ring significantly influence the compound's affinity and selectivity for NET.

The position of the fluorine-18 (B77423) radiolabel on the benzyl (B1604629) ring is a critical determinant of NET affinity. Comparative studies between m-(18F)-Fluorobenzylguanidine ([18F]MFBG) and its para-isomer, p-(18F)-Fluorobenzylguanidine ([18F]PFBG), have demonstrated that the meta-position is favored for higher affinity. In a competitive inhibition assay against 123I-meta-iodobenzylguanidine (123I-MIBG), MFBG exhibited a significantly higher affinity for NET (IC50 = 4.86 ± 0.59 µM) compared to PFBG (IC50 = 9.8 ± 2.5 µM) nih.gov. This suggests that the electronic and steric properties imparted by the meta-substitution are more conducive to binding within the NET active site.

Furthermore, the nature of the halogen substituent itself plays a role. Substitution of iodine with fluorine at the meta-position, as in the case of MFBG compared to MIBG (IC50 = 1.72 ± 0.58 µM), results in a 2.8-fold decrease in affinity nih.gov. This highlights the sensitivity of the NET binding pocket to the size and electronic properties of the halogen.

Recent research has explored other substitutions on the benzylguanidine core. A 2023 study introduced three novel 18F-labeled benzylguanidine analogs for myocardial imaging. While the specific structures were denoted as [18F]1, [18F]2, and [18F]3, the study provided in vivo data showing that [18F]3 had the most promising cardiac uptake and contrast in a myocardial infarction model nih.gov. This indicates that modifications beyond simple halogenation can yield compounds with favorable in vivo characteristics, although detailed affinity data for these specific analogs were not provided in the initial report.

The following table summarizes the in vitro NET affinity of various benzylguanidine analogs:

| Compound | Substituent Position | Halogen | IC50 (µM) |

| MIBG | meta | Iodine | 1.72 ± 0.58 |

| MFBG | meta | Fluorine | 4.86 ± 0.59 |

| PFBG | para | Fluorine | 9.8 ± 2.5 |

| PIBG | para | Iodine | 7.2 ± 0.5 |

Data sourced from Zhang et al., 2014. nih.gov

Modulation of Norepinephrine (B1679862) Transporter Affinity Through Structural Changes

As established, the meta-position for halogen substitution on the benzyl ring is generally preferred over the para-position for maintaining high NET affinity. The lower affinity of para-substituted analogs like [18F]PFBG suggests that this position may introduce steric hindrance or an unfavorable electronic distribution for optimal interaction with the transporter's binding site nih.gov.

The electronic nature of the substituent is also a critical factor. The substitution of a more electronegative fluorine atom for an iodine atom at the meta-position leads to a reduction in NET affinity, as seen in the comparison between MIBG and MFBG nih.gov. This indicates that the electronic properties of the substituent directly impact the binding interactions within the NET.

Lipophilicity is another physicochemical property that can be modulated through structural changes to influence NET affinity and in vivo behavior. [18F]MFBG is more hydrophilic than 123I-MIBG. While one might expect increased hydrophilicity to enhance bioavailability, it does not necessarily translate to higher NET affinity. In fact, the in vitro uptake of [18F]MFBG in NET-expressing cells is approximately four-fold lower than that of 123I-MIBG nih.gov. However, the in vivo performance of [18F]MFBG is superior, with higher tumor-to-background ratios, which may be attributed to its faster clearance from non-target tissues researchgate.net.

The following table illustrates the relationship between structural changes and NET affinity:

| Compound | Structural Change from MIBG | Impact on NET Affinity (IC50) |

| MFBG | Iodine to Fluorine at meta-position | 2.8-fold decrease |

| PFBG | Iodine at meta to Fluorine at para-position | 5.7-fold decrease |

| PIBG | Iodine from meta to para-position | 4.2-fold decrease |

Data derived from Zhang et al., 2014. nih.gov

Design Principles for Enhanced NET-Targeting Radiotracers

The development of novel NET-targeting radiotracers is guided by several key design principles aimed at optimizing their in vivo performance. These principles focus on achieving high affinity and selectivity for NET, favorable pharmacokinetics, and high metabolic stability.

A primary consideration is the choice of radionuclide. Fluorine-18 is often preferred over radioiodine isotopes due to its shorter half-life (109.8 minutes), which allows for same-day imaging and lower patient radiation dose, and its lower positron energy, which results in higher resolution PET images.

The molecular structure of the radiotracer is engineered to ensure high affinity for NET. As discussed, the meta-position on the benzylguanidine core is a favorable site for substitution. The guanidinium (B1211019) group is a crucial pharmacophore for NET recognition, mimicking the endogenous ligand norepinephrine.

Optimizing the pharmacokinetic profile is another critical design principle. This involves tailoring the lipophilicity of the molecule to achieve a balance between cell membrane permeability and non-specific binding. Highly lipophilic compounds tend to have higher protein binding and slower clearance, leading to increased background signal. [18F]MFBG, being more hydrophilic than MIBG, exhibits faster clearance from non-target organs, resulting in improved image contrast at earlier time points nih.govresearchgate.net.

Furthermore, the design should aim for high metabolic stability to ensure that the detected signal originates from the intact radiotracer at the target site. The carbon-fluorine bond is stronger than the carbon-iodine bond, making 18F-labeled compounds generally less susceptible to in vivo dehalogenation compared to their radioiodinated counterparts scispace.com.

Strategies to Improve Radiotracer Metabolic Stability in Preclinical Models

A significant challenge in the development of 18F-labeled radiotracers is their potential for in vivo defluorination, which can lead to the uptake of free [18F]fluoride in bone and a degradation of image quality. Several strategies are employed in preclinical models to enhance the metabolic stability of radiotracers like [18F]MFBG.

One of the most effective strategies is the introduction of deuterium (B1214612) atoms on the carbon atom bearing the fluorine-18 or on adjacent carbons. This is known as the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen. This increased bond strength slows down the rate of enzymatic cleavage of the C-F bond, thereby reducing defluorination nih.gov. While this has been a successful approach for various 18F-radiotracers, specific studies on deuterated analogs of [18F]MFBG are not yet widely reported.

Another approach involves modifying the chemical structure to shield the C-18F bond from metabolic attack. This can include the incorporation of bulky groups near the radiolabel to sterically hinder access by metabolizing enzymes. However, such modifications must be carefully designed to avoid compromising the affinity of the radiotracer for NET.

The inherent strength of the aryl C-F bond in [18F]MFBG already provides a degree of metabolic stability compared to aliphatic C-F bonds or aryl C-I bonds. Preclinical studies with [18F]MFBG have shown that while some background bone uptake is observed, it is generally low and does not significantly interfere with the interpretation of images of target tissues nih.gov. This suggests that the rate of defluorination for [18F]MFBG is relatively slow.

In vivo biodistribution studies in preclinical models are essential for assessing metabolic stability. By measuring the accumulation of radioactivity in bone over time, researchers can quantify the extent of defluorination. For [18F]MFBG, biodistribution data has shown rapid clearance from non-target organs and predominant excretion through the urinary system, which is indicative of good in vivo stability researchgate.net.

Applications in Preclinical Disease Models for Monitoring Therapeutic Interventions

Assessment of Changes in NET Expression in Neuroblastoma Models Post-Therapy

Preclinical studies have utilized ¹⁸F-MFBG to assess alterations in NET expression following therapeutic interventions in neuroblastoma cell lines and xenograft models. Research has focused on whether treatments can upregulate NET expression, potentially enhancing the efficacy of NET-targeted therapies.

A key study investigated the effects of AZD2014, a dual mTOR inhibitor, on NET-1 expression and ¹⁸F-MFBG uptake in MYCN-amplified neuroblastoma cell lines, Kelly and SK-N-BE(2)C. nih.gov In vitro experiments demonstrated that treatment with AZD2014 for 72 hours led to a concentration-dependent increase in ¹⁸F-MFBG uptake. This suggests an enhancement of NET-1 function. nih.gov

In the Kelly cell line, which has a low baseline expression of NET-1, treatment with 100 nM and 500 nM of AZD2014 resulted in a significant increase in ¹⁸F-MFBG uptake by 128 ± 23% and 292 ± 27%, respectively. researchgate.net A similar, though less pronounced, effect was observed in the SK-N-BE(2)C cell line, with uptake increasing by 39 ± 9% and 62 ± 5% at the same respective concentrations. researchgate.net

| Cell Line | AZD2014 Concentration | Mean Increase in ¹⁸F-MFBG Uptake (%) | Standard Deviation (%) |

| Kelly | 100 nM | 128 | 23 |

| Kelly | 500 nM | 292 | 27 |

| SK-N-BE(2)C | 100 nM | 39 | 9 |

| SK-N-BE(2)C | 500 nM | 62 | 5 |

However, these promising in vitro results were not replicated in an in vivo setting. In mice bearing Kelly xenografts, treatment with AZD2014 did not lead to a statistically significant change in intratumoral ¹⁸F-MFBG uptake. While there was a trend towards increased uptake in the treated group (0.74 ± 0.25 %ID/g) compared to the vehicle control group (0.39 ± 0.13 %ID/g), the difference was not significant. nih.gov This highlights the complexities of translating in vitro findings to in vivo models and underscores the importance of in vivo imaging to assess therapeutic effects under physiological conditions.

Correlation of m-(18F)-Fluorobenzylguanidine Uptake with NET-1 Protein Levels

A fundamental requirement for ¹⁸F-MFBG to serve as a reliable biomarker for monitoring therapeutic interventions is a strong correlation between its uptake in tumors and the expression level of its target, the NET-1 protein. Preclinical research has consistently demonstrated this positive correlation.

Studies have shown that ¹⁸F-MFBG uptake in various neuroblastoma cell lines is proportional to the level of NET protein expression. nih.gov For instance, SK-N-BE(2)C cells, which have high NET expression, show significantly higher ¹⁸F-MFBG uptake compared to LAN1 cells, which have low NET expression. nih.gov This relationship has been quantified, showing a direct correlation between the in vitro uptake of ¹⁸F-MFBG and the amount of NET protein. nih.gov

This correlation extends to in vivo models. In neuroblastoma xenografts, the magnitude of ¹⁸F-MFBG accumulation as measured by PET imaging reflects the NET expression level of the tumor. nih.gov Quantitative analysis of PET images from SK-N-BE(2)C (high NET) and Kelly (low NET) xenografts showed significantly higher tumor uptake in the SK-N-BE(2)C model (2.46 ± 0.71 %ID/g at 1 hour post-injection) compared to the Kelly model (1.10 ± 0.34 %ID/g at 1 hour post-injection). nih.gov Furthermore, a linear regression analysis confirmed a strong correlation (r² = 0.72) between the quantitative PET data and ex vivo measurements of radiotracer accumulation in the tumors. nih.gov

| Neuroblastoma Xenograft Model | Relative NET-1 Expression | Mean ¹⁸F-MFBG Uptake at 1h p.i. (%ID/g) | Standard Deviation (%ID/g) | Mean ¹⁸F-MFBG Uptake at 4h p.i. (%ID/g) | Standard Deviation (%ID/g) |

| SK-N-BE(2)C | High | 2.46 | 0.71 | 3.88 | 1.15 |

| Kelly | Low | 1.10 | 0.34 | 0.65 | 0.29 |

This established correlation is critical, as it provides the basis for interpreting changes in ¹⁸F-MFBG uptake observed during therapy as a direct reflection of changes in the target protein expression.

Potential for Longitudinal Preclinical Monitoring of Disease Progression and Treatment Response

The favorable characteristics of ¹⁸F-MFBG make it highly suitable for longitudinal preclinical monitoring of disease progression and response to therapy. As a PET tracer, it offers high sensitivity and resolution, allowing for the detection and quantification of small tumor lesions and their changes over time. nih.govnih.gov

The rapid pharmacokinetics and whole-body clearance of ¹⁸F-MFBG are significant advantages for repeated imaging studies in the same animal. nih.gov Unlike ¹²³I-MIBG, which requires a two-day imaging schedule, ¹⁸F-MFBG allows for high-contrast images to be obtained within hours of injection. nih.govasco.org This "same-day" imaging capability reduces the logistical burden of preclinical studies and minimizes stress on the animal subjects, which is crucial for maintaining their physiological stability over the course of a longitudinal experiment.

The ability to perform repeated, quantitative PET imaging with ¹⁸F-MFBG allows researchers to track changes in NET-expressing tumor burden and NET expression levels within the same animal throughout a therapeutic course. This provides a dynamic and individualized assessment of treatment efficacy, helping to identify early signs of response or resistance. Such longitudinal data is invaluable for optimizing drug development, understanding mechanisms of action, and establishing imaging-based biomarkers that could later be translated to clinical trials.

Future Directions in M 18f Fluorobenzylguanidine Research

Exploration of Novel Radiosynthetic Routes

The clinical applicability of any PET radiotracer is heavily dependent on the efficiency, reliability, and accessibility of its radiosynthesis. Historically, the complex and inefficient production of [18F]MFBG has been a barrier to its widespread adoption. researchgate.netnih.gov Early methods involved three-step syntheses, often starting from 3-substituted benzonitriles, which were characterized by low radiochemical yields of 10-15% and lengthy synthesis times. nih.govnih.gov

A significant breakthrough has been the development of a two-step, automated method that has substantially improved the production of [18F]MFBG. researchgate.netnih.gov This novel route utilizes the thermolysis of a diaryliodonium salt precursor followed by acid deprotection. researchgate.netnih.gov This approach has proven to be a game-changer, offering several advantages over previous methods. Research has demonstrated that this automated synthesis can be completed in approximately 56 minutes and achieves decay-corrected radiochemical yields of around 31%, which is nearly a threefold improvement. nih.gov Furthermore, the resulting [18F]MFBG exhibits high radiochemical purity (>99.9%) and is suitable for human use with minimal post-purification reformulation. nih.gov

The adaptability of this method to commercially available automated synthesis platforms is a crucial step towards standardization and broader availability for clinical trials and, eventually, routine use. researchgate.netnih.gov Future exploration in this area will likely focus on further optimizing precursor design and reaction conditions to push yields even higher and reduce synthesis times further. The development of "kit-like" preparations, where precursors and reagents are pre-packaged for use in automated synthesizers, represents another promising avenue to simplify the production of [18F]MFBG, making it accessible to a wider range of radiopharmacies and hospitals.

| Radiosynthesis Route | Number of Steps | Typical Radiochemical Yield (Decay-Corrected) | Approximate Synthesis Time | Key Precursor Type |

| Traditional Method | 3 | 10-15% | >60 minutes | Nitro or Quaternary Ammonium Benzonitrile (B105546) |

| Novel Automated Method | 2 | ~31% | ~56 minutes | Diaryliodonium Salt |

Development of Next-Generation NET-Targeting Radiotracers with Optimized Characteristics

While [18F]MFBG is a significant advance, the quest for the ideal NET-targeting radiotracer continues. The goal is to develop next-generation agents with optimized characteristics, including higher binding affinity, improved in-vivo stability, more favorable pharmacokinetics, and enhanced tumor-to-background ratios for clearer imaging.

Research into the structure-activity relationships (SARs) of benzylguanidine and phenethylguanidine analogs is fundamental to this effort. mdpi.com Computational modeling studies have provided insight into the crucial interactions between the radiotracer and the NET binding site. mdpi.com For instance, it has been shown that halogen substituents on the benzene (B151609) ring of the tracer can significantly influence binding affinity through interactions like T-shaped π–π stacking with amino acid residues in the transporter. mdpi.com These findings indicate that systematic modification of the tracer's core structure can lead to compounds with superior targeting capabilities. mdpi.com

Future development will likely focus on several key areas:

Increasing Affinity and Selectivity: Synthesizing and evaluating new analogs with modifications designed to enhance binding to NET over other transporters, thereby reducing off-target effects and improving image specificity.

Optimizing Pharmacokinetics: Fine-tuning the lipophilicity and metabolic stability of new tracers. While [18F]MFBG shows faster body clearance than [123I]MIBG, which is advantageous for same-day imaging, further optimization could lower uptake in non-target organs like the liver and gastrointestinal tract, leading to even higher-contrast images. nih.gov

Theranostic Applications: The development of NET-targeting agents is not limited to diagnostics. There is a strong drive towards creating theranostic pairs, where a diagnostic PET tracer (e.g., labeled with 18F) has a therapeutic counterpart labeled with a particle-emitting radionuclide. This allows for patient selection and dosimetry based on PET imaging before administering targeted radiotherapy.

The evolution from monoamine-based tracers to guanidine-based tracers like [18F]MFBG has paved the way for these next-generation agents, which hold the potential to offer more precise diagnostics and personalized therapeutic strategies. mdpi.com

Advanced Preclinical Imaging Techniques for Deeper Mechanistic Understanding

To fully harness the potential of [18F]MFBG and develop improved successors, researchers are employing advanced preclinical imaging techniques that go beyond simple biodistribution studies. These methods provide a deeper understanding of the tracer's behavior at a mechanistic level.

Multi-modal imaging , which combines the functional data from PET with anatomical information from computed tomography (CT) or magnetic resonance imaging (MRI), is becoming standard in preclinical research. mlo-online.commrsolutions.com PET/CT and PET/MRI allow for the precise localization of [18F]MFBG uptake within specific tissues and micro-anatomical structures. mrsolutions.com This is critical for differentiating between tumor tissue and adjacent normal physiological uptake, and for assessing the heterogeneity of NET expression within a tumor.

Kinetic modeling of dynamic PET data is another powerful tool. nih.govnih.gov By acquiring images over time following tracer injection, researchers can apply mathematical models to quantify not just the amount of tracer uptake, but also the rates of transport and binding. tsnmjournals.org This provides detailed physiological parameters, such as the rate of tracer delivery to tissue and its specific binding to NET. nih.gov Such quantitative analysis is crucial for understanding how different disease states or therapeutic interventions affect NET function, offering more sensitive and specific insights than static imaging alone. tsnmjournals.org

In vitro and ex vivo autoradiography complements in vivo imaging by providing high-resolution visualization of radiotracer binding on tissue sections. nih.gov This technique can be used to confirm that the signal seen on PET scans corresponds directly to the distribution of NET in tissues, and to compare the binding patterns of novel tracers with established agents like [18F]MFBG.

These advanced techniques are indispensable for validating new NET-targeting radiotracers, providing a detailed characterization of their biological activity, and building a stronger foundation for their translation into clinical use.

Integration of Preclinical Findings with Computational Modeling for Predictive Research

The integration of experimental preclinical data with computational modeling represents a paradigm shift in radiotracer development, moving towards a more predictive and less trial-and-error-based approach. This synergy accelerates the design and evaluation of novel NET-targeting agents.

Molecular docking and simulation are computational techniques used to predict how a potential radiotracer molecule will bind to its target protein, in this case, the norepinephrine (B1679862) transporter. mdpi.com By building a detailed 3D model of the NET binding site, researchers can virtually screen libraries of candidate molecules to identify those with the highest predicted binding affinity and most stable interactions. mdpi.com These models can rationalize observed structure-activity relationships, for example, by explaining why certain chemical modifications enhance binding while others diminish it. mdpi.com This in-silico screening prioritizes the most promising candidates for actual synthesis and preclinical testing, saving considerable time and resources.

Pharmacokinetic (PK) modeling uses mathematical equations to simulate the absorption, distribution, metabolism, and excretion (ADME) of a tracer in the body. nih.gov By integrating initial preclinical data from imaging and biodistribution studies into these models, researchers can simulate and predict how a new tracer candidate will behave in different physiological compartments. nih.gov This can help in optimizing imaging protocols and predicting human dosimetry even before first-in-human studies are conducted.

The future of [18F]MFBG research and the development of next-generation NET tracers will increasingly rely on this iterative cycle of preclinical experimentation and computational validation. As computational models become more sophisticated and are refined with high-quality experimental data, their predictive power will increase, ultimately leading to the faster and more efficient development of highly optimized radiopharmaceuticals for clinical use.

Q & A

Basic Research Question

- Uptake patterns : [18F]mFBG shows higher adrenal gland, pancreas, and left liver lobe uptake (SUVmean: 2.7 vs. 2.2 in right lobe at 1 h) compared to [123I]mIBG, with faster urinary excretion (45% bladder activity by 1 h) .

- Radiation dose : Total effective dose for [18F]mFBG (3.0–3.2 mSv) is lower than [123I]mIBG (4.6 mSv) .

- Implications : Shorter protocols (1 h post-injection scans) are feasible, reducing sedation needs in pediatric patients .

What methodological approaches are recommended to address contradictory findings in [18F]mFBG uptake kinetics across different preclinical models?

Advanced Research Question

Contradictions in kinetics (e.g., variable cardiac retention or tumor washout) require:

- Standardized NET expression validation : Use SK-N-SH neuroblastoma cell lines with confirmed hNET activity as controls .

- Pharmacological blocking : Co-administer desipramine (NET inhibitor) to isolate specific vs. nonspecific uptake in vivo .

- Multi-timepoint imaging : Acquire data at 0.5, 1, 2, and 4 h post-injection to model biexponential blood clearance (α-phase: 0.3 h, β-phase: 6.1 h) .

How can researchers validate the specificity of [18F]mFBG for the norepinephrine transporter (NET) in heterogeneous tumor environments?

Advanced Research Question

- Competitive binding assays : Compare uptake in NET-positive (SK-N-SH) vs. NET-negative (SK-N-AS) neuroblastoma xenografts .

- Genetic knockdown : Use siRNA or CRISPR to reduce NET expression and quantify reduced [18F]mFBG accumulation .

- Autoradiography correlation : Co-register PET findings with ex vivo NET immunohistochemistry in resected tumor sections .

What quantitative imaging parameters (e.g., SUV thresholds, time-activity curves) provide optimal sensitivity for detecting NET expression changes in longitudinal neuroblastoma studies?

Advanced Research Question

- SUVmax thresholds : Lesion SUVmax ≥5.0 at 1 h post-injection correlates with histologically confirmed NET expression (sensitivity: 92%, specificity: 88%) .

- Time-activity curves : Stable tumor SUV from 1–2 h (ΔSUVmean <10%) permits flexible scan timing, unlike [123I]mIBG’s 24 h delay .

- LAFOV PET/CT : Enables 4x faster scans (5–10 min) with improved lesion conspicuity (SIOPEN score: 31% vs. 16% for [123I]mIBG) .

What are the critical factors in designing preclinical studies to evaluate [18F]mFBG's potential for monitoring cardiac sympathetic denervation in neurodegenerative models?

Advanced Research Question

- Model selection : Use rats with 6-hydroxydopamine-induced sympathetic denervation to mimic Parkinson’s disease .

- Kinetic modeling : Apply compartmental analysis to differentiate neuronal (NET-dependent) vs. non-neuronal uptake (e.g., monoamine oxidase activity) .

- Validation : Correlate PET findings with tyrosine hydroxylase staining for noradrenergic nerve density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.